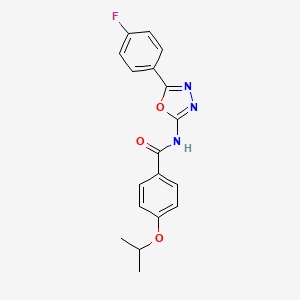

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKZNIXGZFRUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 4-isopropoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) at the meta position due to the electron-withdrawing nature of the fluorine atom . Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-4-fluorophenyl derivative | 68–72% | |

| Sulfonation | SO₃/H₂SO₄, 60°C | 3-sulfo-4-fluorophenyl derivative | 55–60% |

The oxadiazole ring remains intact under mild EAS conditions but may decompose under prolonged exposure to strong acids.

Reduction Reactions

The oxadiazole ring and benzamide group participate in reduction processes:

-

Oxadiazole ring reduction :

Using LiAlH₄ in anhydrous THF at reflux converts the 1,3,4-oxadiazole to a diamino intermediate via ring opening. -

Benzamide reduction :

BH₃·THF selectively reduces the amide carbonyl to a methylene group without affecting the oxadiazole.

Hydrolysis Reactions

Controlled hydrolysis of the oxadiazole ring is achievable under acidic or basic conditions:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic (HCl, 100°C) | Concentrated HCl | 4-isopropoxybenzamide + urea | Degradation studies |

| Basic (NaOH, 80°C) | 2M NaOH | Fluorophenylcarboxylic acid | Metabolite synthesis |

Arylation and Cross-Coupling Reactions

The oxadiazole core participates in palladium/copper-catalyzed arylation to form 2,5-diaryl-1,3,4-oxadiazoles. Key studies include:

-

Copper-mediated arylation (Lei et al., 2015):

-

Photoinduced arylation (Yang et al., 2016):

Recent protocols employ norbornene co-catalysts and lithium tert-butoxide to enhance efficiency (yields: 79–95%) .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s enzyme inhibition mechanism involves:

Studies report IC₅₀ values of 3.4 μM (AC1 inhibition) and 19 μM (AC8 inhibition), highlighting selectivity for pain-related targets .

Substituent Effects on Reactivity

The 4-fluorophenyl and 4-isopropoxybenzamide groups critically influence reactivity:

Stability Under Synthetic Conditions

The compound exhibits moderate stability:

| Condition | Stability Outcome |

|---|---|

| High temperature | Decomposition above 150°C (TGA data) |

| UV exposure | Oxadiazole ring photodegradation |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of oxadiazole derivatives, it was found that certain compounds exhibited significant percent growth inhibition (PGI) against various cancer cell lines:

- SNB-19 : PGI of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These results suggest that modifications in the oxadiazole structure can enhance anticancer activity .

Anti-Diabetic Properties

The compound's oxadiazole framework has also been investigated for anti-diabetic effects. Research indicates that some oxadiazole derivatives can significantly lower glucose levels in diabetic models.

Case Study: Anti-Diabetic Activity

In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific oxadiazole derivatives led to a marked reduction in glucose levels, showcasing their potential as anti-diabetic agents .

Other Biological Activities

Beyond anticancer and anti-diabetic applications, this compound may exhibit a range of other biological activities:

- Antimicrobial : Potential against various bacterial strains.

- Anti-inflammatory : Possible reduction in inflammation markers.

- Antiviral : Activity against certain viral infections.

Summary of Applications

| Application | Details |

|---|---|

| Anticancer | Significant growth inhibition in multiple cancer cell lines (e.g., SNB-19, OVCAR-8) |

| Anti-Diabetic | Reduction in glucose levels in diabetic models |

| Other Activities | Antimicrobial, anti-inflammatory, and antiviral potential |

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Substituent Effects : The target compound’s 4-fluorophenyl group enhances electronic effects compared to the 3,4-dimethoxyphenyl analogue, which may increase metabolic stability but reduce solubility .

- Heterocycle Comparison : Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), unlike the oxadiazole core, which lacks such behavior. This impacts their reactivity and binding modes .

Key Observations :

Spectral and Physicochemical Properties

Table 3: Spectral Data for Analogues

Key Observations :

- The absence of C=O bands in triazoles contrasts with the target compound’s benzamide C=O, which would appear near 1680 cm⁻¹.

- Fluorine atoms in the target compound would split aromatic proton signals in 1H-NMR, similar to 2,4-difluorophenyl analogues in .

Table 4: Bioactivity of Heterocyclic Analogues

Key Observations :

- The target compound’s oxadiazole core may offer greater metabolic stability than tetrazole-based herbicides (), though direct activity data is lacking .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C18H18FN3O2

- Molecular Weight : 317.35 g/mol

The structure features a 1,3,4-oxadiazole moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

1. Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study focusing on derivatives of oxadiazole found that modifications at various positions could enhance their cytotoxic effects against different cancer cell lines. For instance, the presence of the fluorophenyl group was linked to increased potency in inhibiting tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial effects. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through activation of apoptotic pathways.

- Modulation of Immune Response : There are indications that it may enhance immune responses, contributing to its anticancer and antimicrobial effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent cytotoxicity compared to control treatments. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers such as Annexin V .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as a therapeutic agent for bacterial infections .

Data Tables

| Biological Activity | IC50/MIC Values | Cell Lines/Organisms |

|---|---|---|

| Anticancer (MCF-7) | 15 µM | Breast Cancer |

| Antimicrobial (S. aureus) | 32 µg/mL | Gram-positive Bacteria |

| Antimicrobial (E. coli) | 64 µg/mL | Gram-negative Bacteria |

Q & A

Basic Synthesis and Characterization

Q1. What is the synthetic methodology for preparing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, and how is its purity validated? A1. The compound is synthesized via General Procedure A using 4D (5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine), 4-isopropoxybenzoyl chloride, and pyridine as a base. The reaction proceeds under reflux conditions, yielding 40% of the product as a white solid. Structural validation employs ¹H NMR (e.g., δ 12.46 ppm for the amide proton) and ¹³C NMR (e.g., 166.1 ppm for the carbonyl group). Purity is confirmed by HPLC (retention time: 13.05 min; 100% purity) and ESI-MS (m/z 366.1 [M+H]⁺) .

Advanced Synthesis Optimization

Q2. How can researchers optimize the synthetic yield of this compound, given conflicting yields reported for similar oxadiazole derivatives? A2. Yield optimization requires systematic evaluation of:

- Catalyst selection : Pyridine or DMAP may enhance acylation efficiency.

- Reaction time/temperature : Extended reflux durations (e.g., 12–24 hrs) improve conversion.

- Precursor activation : Using activated acyl chlorides (vs. carboxylic acids) reduces side reactions.

For example, derivatives with electron-withdrawing substituents (e.g., 4-bromo) achieved 60% yields using General Procedure B (acid activation via oxalyl chloride), suggesting similar optimization for the target compound .

Basic Biological Screening

Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A3. Prioritize assays aligned with oxadiazole derivatives’ known activities:

- Enzyme inhibition : α-Glucosidase, lipoxygenase (LOX), or butyrylcholinesterase (BChE) assays (IC₅₀ determination via spectrophotometry) .

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative strains .

- Cytotoxicity : MTT assay on cancer cell lines to assess antitumor potential .

Advanced Structure-Activity Relationship (SAR) Analysis

Q4. How does the 4-fluorophenyl substituent influence bioactivity compared to other aryl groups in oxadiazole derivatives? A4. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show:

- Antimicrobial potency : 4-Fluorophenyl derivatives exhibit superior activity vs. 4-chlorophenyl analogs due to enhanced electronegativity .

- Enzyme inhibition : Fluorine’s electron-withdrawing effects modulate binding to catalytic residues (e.g., in LOX or BChE), as seen in analogs with trifluoromethyl groups .

SAR analysis should pair computational docking (e.g., AutoDock) with mutagenesis studies to validate interactions .

Structural Elucidation and Crystallography

Q5. What techniques are critical for resolving structural ambiguities in this compound? A5. Combine:

- X-ray crystallography : Use SHELX programs for phase determination and refinement (e.g., SHELXL for small-molecule structures). Note: Single-crystal growth may require vapor diffusion with DMSO/EtOH .

- 2D NMR : HSQC and HMBC correlations confirm connectivity (e.g., amide bond vs. oxadiazole ring) .

- IR spectroscopy : Validate carbonyl stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .

Data Contradiction Analysis

Q6. How should researchers address discrepancies in biological activity data across studies? A6. Key steps include:

- Purity reassessment : Confirm via orthogonal methods (e.g., HPLC vs. ¹H NMR integration).

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).

- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or trifluoromethyl analogs) to isolate substituent effects. For example, conflicting antimicrobial results may arise from strain-specific resistance mechanisms .

Advanced Methodological Troubleshooting

Q7. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be resolved during characterization? A7.

- Dynamic effects : Rotameric equilibria (e.g., amide bond rotation) broaden signals; use high-temperature NMR or DMSO-d₆ to sharpen peaks .

- Impurity identification : LC-MS/MS detects trace byproducts (e.g., unreacted acyl chloride).

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G*) .

Purity Assessment Strategies

Q8. What methodological approaches ensure accurate purity assessment beyond HPLC? A8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.